molecular formula C16H12N4O4 B11392706 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

Cat. No.: B11392706
M. Wt: 324.29 g/mol
InChI Key: IGFVJVNMTVPMJH-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide is a heterocyclic compound that contains both an oxadiazole ring and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and kinetics, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The oxadiazole ring can be opened under strong reducing conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nitrating agents can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or amines.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-[4-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Uniqueness

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide is unique due to the specific positioning of the oxadiazole ring and the nitrobenzamide group, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C16H12N4O4/c1-10-2-4-11(5-3-10)14-15(19-24-18-14)17-16(21)12-6-8-13(9-7-12)20(22)23/h2-9H,1H3,(H,17,19,21)

InChI Key

IGFVJVNMTVPMJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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